molecular formula C10H13NO2S B1308895 N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide CAS No. 82471-86-1

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Cat. No.: B1308895
CAS No.: 82471-86-1
M. Wt: 211.28 g/mol
InChI Key: CFCWOELRCCZWRW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a chemical compound with the CAS Registry Number 82471-86-1 . It has a molecular formula of C 10 H 13 NO 2 S and a molecular weight of 211.28 g/mol . The SMILES notation for the compound is O=S(=O)(Nc1ccc2c(c1)CCC2)C, and its InChIKey is CFCWOELRCCZWRW-UHFFFAOYSA-N . Chemical Identifiers • CAS Number: 82471-86-1 • Molecular Formula: C 10 H 13 NO 2 S • Molecular Weight: 211.28 g/mol • MDL Number: MFCD05108100 This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Note: Specific research applications, mechanisms of action, and detailed biological data for this compound were not identified in the available public sources. This information should be developed based on proprietary research or internal data to fully describe the compound's value to researchers.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWOELRCCZWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424222
Record name N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82471-86-1
Record name N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves the reaction of 5-aminoindan with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGlu2. This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. Studies have shown that these compounds can modulate receptor activity without directly activating them, potentially leading to fewer side effects compared to traditional agonists.

Case Study: A study demonstrated that derivatives of this compound exhibited significant neurotropic effects in PC12 cell cultures, enhancing neurite outgrowth when combined with nerve growth factor (NGF) . This suggests a role in neuronal differentiation and regeneration.

Anticancer Research

The compound's ability to inhibit specific signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that it may interfere with tumor growth by modulating pathways related to cell proliferation and apoptosis.

Case Study: In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to establish the efficacy of this compound in this context.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications through nucleophilic substitution reactions and electrophilic aromatic substitutions.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Electrophilic Aromatic SubstitutionModifies the aromatic system for diverse applications

Therapeutic Potential

The therapeutic potential of this compound extends beyond neuropharmacology. Its unique properties make it a candidate for developing treatments for:

  • Neurological Disorders: As an allosteric modulator of mGluRs.
  • Cancer: By targeting specific signaling pathways.
  • Inflammatory Conditions: Due to its potential anti-inflammatory effects observed in preliminary studies.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes structural analogs identified in the evidence, highlighting differences in substituents and functional groups:

Compound Name Molecular Formula Key Substituents/Modifications Biological/Clinical Notes Reference
This compound (Target Compound) C₁₀H₁₃NO₂S Methanesulfonamide at C5 No direct pharmacological data available
N-{6-[2,4-bis(fluorosulfanyl)phenyl]-1-oxo-2,3-dihydro-1H-inden-5-yl}methanesulfonamide C₁₆H₁₄F₂NO₃S₂ Fluorosulfanyl groups at phenyl ring; ketone at C1 Identified as a metabolite in blood
N-[6-(2,4-difluorophenoxy)-2,3-dihydro-1H-inden-5-yl]methanesulfonamide C₁₆H₁₅F₂NO₃S 2,4-Difluorophenoxy group at C6 No reported bioactivity; structural variant
1-(Hexahydro-1H-azepin-1-yl)-3-(5-indansulfonyl)urea C₁₆H₂₁N₃O₃S Urea linker with azepane ring Potential CNS-targeting scaffold
LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) C₁₆H₁₄ClN₃O₃S 4-Chlorophenyl urea substituent Phase I trial: Methemoglobinemia toxicity
N-(3-{[(2,6-dimethylphenyl)methyl]amino}-7-methoxyindeno[1,2-c]pyrazol-6-yl)methanesulfonamide C₂₄H₂₆N₄O₃S Indenopyrazole core; dimethylphenyl group Unspecified bioactivity; complex heterocycle

Key Observations

Impact of Substituents on Toxicity: The diarylsulfonylurea LY186641 (with a 4-chlorophenyl group) exhibited dose-limiting methemoglobinemia in clinical trials, suggesting that bulky aryl substituents may exacerbate oxidative stress-related side effects in sulfonamide derivatives .

Metabolic Modifications: The fluorosulfanyl-substituted metabolite (C₁₆H₁₄F₂NO₃S₂) demonstrates how phase I metabolism (e.g., oxidation) can introduce electronegative groups, altering solubility and interaction profiles .

Structural Complexity and Binding: The indenopyrazole derivative (C₂₄H₂₆N₄O₃S) highlights the role of fused heterocycles in enhancing target selectivity, though this comes at the cost of synthetic complexity .

Urea vs. Sulfonamide Linkers :

  • The azepane-linked urea analog (C₁₆H₂₁N₃O₃S) replaces the sulfonamide with a urea group, which may improve metabolic stability but reduce acidity compared to sulfonamides .

Research Findings and Analytical Techniques

Crystallographic Studies

  • X-ray crystallography and programs like SHELX and ORTEP-III have been critical in resolving the structures of related indene derivatives. For example, the cathinone derivative in was characterized using these tools, confirming the planar geometry of the indene ring and sulfonamide orientation .

Spectroscopic Characterization

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard for elucidating substituent patterns in analogs like the difluorophenoxy variant .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanism of action, biological activities, and relevant case studies.

Overview

This compound is characterized by its indene-derived structure combined with a methanesulfonamide group, which enhances its interaction with biological targets. The molecular formula is C10H13NO2SC_{10}H_{13}NO_2S, indicating the presence of nitrogen and sulfur, elements known for their roles in biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:

2 3 dihydro 1H indene+methanesulfonyl chlorideN 2 3 dihydro 1H inden 5 yl methanesulfonamide\text{2 3 dihydro 1H indene}+\text{methanesulfonyl chloride}\rightarrow \text{N 2 3 dihydro 1H inden 5 yl methanesulfonamide}

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can modulate enzyme activity and influence cellular pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrases and other enzymes critical for tumor growth and microbial proliferation .

Anticancer Properties

Research has demonstrated that derivatives of the indene structure exhibit potent anticancer activities. A study evaluated a series of dihydroindene derivatives for their ability to inhibit tubulin polymerization at the colchicine site. Compound 12d , closely related to this compound, showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.028μM0.028\mu M to 0.087μM0.087\mu M .

Table 1: Antiproliferative Activity of Dihydroindene Derivatives

CompoundIC50 (µM)Cancer Cell Line
12d0.028K562
12j0.045HeLa
12q0.087MCF7

In vivo studies further indicated that these compounds could prevent tumor generation and inhibit metastasis without significant toxicity .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Similar sulfonamides are known to exhibit broad-spectrum activity against bacteria and fungi due to their ability to interfere with folate synthesis pathways in microorganisms .

Case Studies

Case Study 1: Tubulin Polymerization Inhibition

A recent study focused on the structure-activity relationship (SAR) of dihydroindene derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The presence of electron-donating groups on the B ring increased potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Case Study 2: Apoptosis Induction

Further investigations into compound 12d showed that it induced apoptosis in K562 cells in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells, highlighting the compound's potential as an anticancer agent through apoptosis modulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide, and how is purity validated?

  • Answer : Synthesis typically involves sulfonylation of 5-amino-2,3-dihydro-1H-indene using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Post-synthesis, purity is confirmed via 1H^1H-NMR and 13C^{13}C-NMR to verify structural integrity, coupled with mass spectrometry (MS) for molecular weight validation. Column chromatography is often used for purification. For analogs, substituent-specific modifications (e.g., fluorination at the indenyl ring) require controlled reaction conditions to avoid side products .

Q. Which in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer : HEK-blue NOD1/NOD2 reporter cell lines are used to assess innate immune modulation, while THP-1 macrophages or PBMCs (peripheral blood mononuclear cells) can measure cytokine production (e.g., IL-8, TNF-α) via ELISA. Dose-response curves (0.1–10 µM) and cytotoxicity assays (e.g., MTT) are critical to confirm activity is not due to cell death. Positive controls (e.g., MDP for NOD2) ensure assay validity .

Q. How is the compound’s structural conformation analyzed experimentally?

  • Answer : X-ray crystallography with SHELX software refines crystal structures, while ORTEP-3 generates graphical representations of thermal ellipsoids. For non-crystalline samples, 1H^1H-1H^1H COSY and NOESY NMR experiments resolve spatial proximity of protons, particularly for stereochemical assignments .

Advanced Research Questions

Q. What computational strategies predict binding affinity to biological targets like AMPA receptors or NOD proteins?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using receptor crystal structures (e.g., PDB IDs for AMPA subunits). MD simulations (AMBER, GROMACS) assess binding stability over time. QSAR models, trained on analog libraries (e.g., indenyl-sulfonamide derivatives), optimize substituent effects on affinity. Validation via in vitro assays is essential to confirm predictions .

Q. How can pharmacokinetic properties (e.g., CNS penetration) be optimized for this scaffold?

  • Answer : Structural modifications to enhance lipophilicity (e.g., fluorination at the indenyl ring) improve blood-brain barrier (BBB) penetration, as demonstrated in AMPA receptor modulators like 17i. LogP calculations (ChemAxon) and PAMPA-BBB assays prioritize analogs. In vivo PK studies in rodents (plasma/brain ratio) validate improvements .

Q. What analytical approaches resolve discrepancies in crystallographic or spectroscopic data?

  • Answer : For conflicting NMR signals, 19F^{19}F-NMR or HSQC experiments clarify fluorine or carbon connectivity. In crystallography, TWINLAW (SHELXL) identifies twinning, and Rint values assess data quality. Contradictory bioactivity data may require orthogonal assays (e.g., SPR for binding kinetics vs. cellular functional assays) .

Q. How do positional isomers or substituent variations impact biological activity?

  • Answer : Isosteric replacements (e.g., 5-fluoro vs. 5-methyl) alter steric and electronic profiles, affecting target engagement. Comparative SAR studies using analogs (e.g., 37, 38, 39 in ) reveal critical substituent positions. LC-MS/MS with isotopic labeling tracks metabolic stability differences between isomers .

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